Dimercaprol

描述

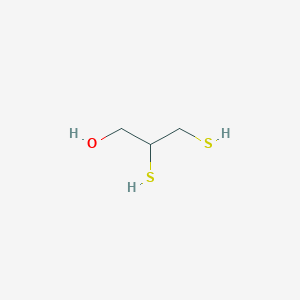

Structure

2D Structure

3D Structure

属性

IUPAC Name |

2,3-bis(sulfanyl)propan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H8OS2/c4-1-3(6)2-5/h3-6H,1-2H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WQABCVAJNWAXTE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(CS)S)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H8OS2 | |

| Record name | 2,3-DIMERCAPTO-1-PROPANOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20218 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5040461 | |

| Record name | Dimercaprol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5040461 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

124.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

2,3-dimercapto-1-propanol is a clear colorless viscous liquid with a pungent offensive odor of mercaptans. Used as a medicine and an antidote to the chemical warfare agent LEWISITE., Clear to slightly yellow liquid with a pungent odor; [HSDB] Viscous oily liquid; [Merck Index] Strong, offensive odor; [MSDSonline], Solid | |

| Record name | 2,3-DIMERCAPTO-1-PROPANOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20218 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Dimercaprol | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/2636 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | Dimercaprol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015677 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Boiling Point |

248 °F at 15 mmHg (NTP, 1992), BP: 68-69 °C at 0.0001 mm Hg; 83 °C at 0.8 mm Hg, BP: 120 °C at 15 mm Hg | |

| Record name | 2,3-DIMERCAPTO-1-PROPANOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20218 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Dimercaprol | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB06782 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Dimercaprol | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4004 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Flash Point |

greater than 235 °F (NTP, 1992), Flash Point > 235 °F | |

| Record name | 2,3-DIMERCAPTO-1-PROPANOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20218 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Dimercaprol | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/2636 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Solubility |

10 to 50 mg/mL at 68 °F (NTP, 1992), Soluble in ether, ethanol; slightly soluble in chloroform, Soluble in vegetable oils, Solubility in water: 8.7 g/100 mL | |

| Record name | 2,3-DIMERCAPTO-1-PROPANOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20218 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Dimercaprol | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB06782 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Dimercaprol | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4004 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Density |

1.2463 at 68 °F (NTP, 1992) - Denser than water; will sink, 1.2385 at 25 °C/4 °C | |

| Record name | 2,3-DIMERCAPTO-1-PROPANOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20218 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Dimercaprol | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4004 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Density |

4.3 (NTP, 1992) - Heavier than air; will sink (Relative to Air), 4.3 (Air = 1) | |

| Record name | 2,3-DIMERCAPTO-1-PROPANOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20218 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Dimercaprol | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4004 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Pressure |

4.92 mmHg at 77 °F (NTP, 1992), 4.92 [mmHg], VP: 1.9 mm Hg at 80 °C; 40 mm Hg at 140 °C. | |

| Record name | 2,3-DIMERCAPTO-1-PROPANOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20218 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Dimercaprol | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/2636 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | Dimercaprol | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4004 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Viscous oily liquid, Colorless | |

CAS No. |

59-52-9 | |

| Record name | 2,3-DIMERCAPTO-1-PROPANOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20218 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Dimercaprol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=59-52-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Dimercaprol [USP:INN:BAN:JAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000059529 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Dimercaprol | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB06782 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | DIMERCAPROL | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=760094 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | DIMERCAPROL | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=39515 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | DIMERCAPROL | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=4646 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-Propanol, 2,3-dimercapto- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Dimercaprol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5040461 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Dimercaprol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.394 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DIMERCAPROL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0CPP32S55X | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Dimercaprol | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4004 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Dimercaprol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015677 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

< 25 °C, 77 °C | |

| Record name | Dimercaprol | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB06782 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Dimercaprol | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4004 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Historical and Foundational Research on Dimercaprol

Genesis and Early Development of Dimercaprol as a Chemical Warfare Antidote

The impetus for the development of this compound was the threat of chemical warfare during World War II. wikipedia.orgpatsnap.compatsnap.com British scientists, anticipating the use of the arsenic-based vesicant Lewisite, embarked on a mission to find an effective antidote. wilsonsdisease.org.ukvumc.orgmiddlebury.edu Lewisite, a potent chemical warfare agent, was known to cause severe tissue damage by binding to sulfhydryl groups in proteins. vumc.org

In 1940, a team of biochemists at Oxford University, led by Sir Rudolph Albert Peters, synthesized 2,3-dimercapto-1-propanol. nih.govwellcomecollection.orgoup.com This compound, which would come to be known as British Anti-Lewisite (BAL), was the result of intensive research into the mechanism of arsenic's toxicity. wellcomecollection.orgoup.com The research demonstrated that dithiols, compounds with two sulfhydryl groups, could effectively compete with the sulfhydryl groups of enzymes for the arsenic in Lewisite, forming a stable, less toxic complex that could be excreted from the body. wikipedia.orgpatsnap.com The first synthesis of this compound occurred in July 1940. wikipedia.org The successful development of this antidote was a significant achievement in chemical defense. wilsonsdisease.org.uk

Initial research involved extensive testing, including on animal subjects and eventually human volunteers, to establish the efficacy of BAL as a topical agent to counteract the effects of Lewisite. wellcomecollection.org The compound was formulated as an ointment for this purpose. wilsonsdisease.org.ukwellcomecollection.org Fortunately, Lewisite was not used during World War II, but the research into its antidote had laid the groundwork for a new therapeutic agent. wilsonsdisease.org.uk

Evolution of Research Trajectories for this compound in Clinical Toxicology

Following the war, the therapeutic potential of this compound beyond its role as a chemical warfare antidote quickly became apparent. medlink.com Researchers began to explore its efficacy in treating poisoning from various heavy metals that also exert their toxicity by binding to sulfhydryl groups. britannica.com

Early studies demonstrated this compound's effectiveness in treating poisoning by arsenic, gold, and mercury. nih.govmedlink.combritannica.com By 1947, numerous articles had been published on its therapeutic value. medlink.com It was found to increase the urinary excretion of these metals, making it a valuable tool in clinical toxicology. wilsonsdisease.org.uk For instance, it was used to treat the toxic effects of gold salts, which were employed at the time in the treatment of rheumatoid arthritis. wilsonsdisease.org.ukacpjournals.org

The research trajectory of this compound further expanded to include its use in treating lead poisoning. nih.govnih.gov It was found to be particularly useful in cases of severe lead poisoning and lead encephalopathy, often used in combination with another chelating agent, calcium disodium (B8443419) edetate (CaNa2EDTA). nih.govmhmedical.comuspharmacist.com

A significant development in the clinical application of this compound was its use in the treatment of Wilson's disease, a genetic disorder characterized by the accumulation of copper in the body. wikipedia.orgmiddlebury.eduoup.com In 1948, Professor J. N. Cumings suggested its use for this condition based on observations of increased copper excretion. wilsonsdisease.org.ukoup.com For a time, this compound was a primary treatment for the neurological symptoms of Wilson's disease. middlebury.edumedlink.com Although later superseded by more modern and less toxic oral chelating agents like penicillamine, this compound is still sometimes used for short-term therapy in severe cases due to its ability to cross the blood-brain barrier. nih.govmedlink.commdpi.com

The success of this compound spurred further research into the development of other chelating agents with improved safety profiles and oral bioavailability, such as succimer (B1681168) (meso-2,3-dimercaptosuccinic acid) and 2,3-dimercapto-1-propane sulfonic acid (DMPS). wikipedia.orgnih.govnih.gov Despite the development of these newer agents, this compound remains an essential drug in the toxicologist's armamentarium, particularly for severe, acute heavy metal poisonings. wikipedia.orgmhmedical.com

Molecular and Biochemical Mechanisms of Dimercaprol Action

Chelation Dynamics and Metal Ion Complexation by Dimercaprol

The primary mechanism of this compound's action is its ability to chelate heavy metals. patsnap.compatsnap.com This process involves the formation of coordinate bonds between the this compound molecule and a central metal ion, effectively sequestering the metal and altering its biological activity.

Role of Sulfhydryl Groups in Metal Binding

This compound is a dithiol, meaning its structure contains two sulfhydryl (-SH) groups. patsnap.comresearchgate.net These groups have a high affinity for heavy metals such as arsenic, lead, mercury, and gold. patsnap.commhmedical.com Heavy metals exert their toxicity by binding to the sulfhydryl groups of essential endogenous molecules, including enzymes and other proteins, thereby disrupting their function. patsnap.comwikipedia.org this compound competes with these biological molecules for the metal ions. patsnap.com The two sulfhydryl groups on this compound can form a stable five-membered ring with a metal ion, a process that is crucial for its chelating efficacy. nih.gov This binding prevents the metals from interacting with and inhibiting critical cellular machinery. patsnap.com

The effectiveness of this compound is based on its ability to form a more stable complex with the metal than the metal's complex with biological ligands. patsnap.compatsnap.com This competitive binding facilitates the removal of the metal from its biological targets. patsnap.comdrugbank.com

Formation of Stable Organometallic Complexes

The interaction between this compound and a metal ion results in the formation of a stable, water-soluble organometallic complex. patsnap.com This complex is then circulated in the bloodstream and subsequently excreted from the body, primarily through the kidneys via urine. patsnap.commhmedical.com The stability of the this compound-metal complex is a key factor in its therapeutic action, as it must remain intact until it is eliminated to prevent the re-release of the toxic metal ion. inchem.org

The stoichiometry of the complex can vary, but a 2:1 ratio of this compound to metal is often favored to form a more stable complex, which is important for its rapid excretion. pharmacompass.com The formation of these stable complexes effectively reduces the concentration of free, toxic metal ions in the blood and tissues, thereby mitigating their harmful effects. patsnap.com

Interaction of this compound with Biological Systems

Beyond its direct chelation of free metal ions, this compound's lipophilic nature allows it to interact with biological systems on a deeper level, influencing enzyme function and the distribution of metals within the body. nih.govnih.gov

Competition for Endogenous Thiol-Containing Enzymes

Heavy metals often exert their toxic effects by binding to and inactivating enzymes that contain thiol (sulfhydryl) groups. wikipedia.orgpharmacompass.com These enzymes are involved in a multitude of critical cellular processes. This compound, by providing alternative sulfhydryl groups, competes with these enzymes for the binding of heavy metal ions. patsnap.comwikipedia.org This action can prevent the inhibition of sulfhydryl-containing enzymes and, in some cases, may even reverse the binding of the metal to the enzyme, thereby restoring its function. drugbank.compharmacompass.com this compound is generally more effective at preventing enzyme inhibition than reactivating already inhibited enzymes, highlighting the importance of early administration following metal exposure. nih.govpharmacompass.com

| Enzyme/Protein Target | Metal | Effect of Metal | Role of this compound |

| Pyruvate (B1213749) dehydrogenase patsnap.com | Arsenic | Inhibition, leading to cellular energy failure patsnap.com | Competes with the enzyme for arsenic, preventing inhibition patsnap.com |

| Other sulfhydryl-containing enzymes wikipedia.orgpharmacompass.com | Arsenic, Mercury, Gold | Inhibition of various metabolic pathways wikipedia.orgpharmacompass.com | Reverses the metallic binding, restoring enzyme function drugbank.compharmacompass.com |

| Zn2+-dependent snake venom metalloproteinases wikipedia.org | Zinc | Catalyzes tissue damage | Potently antagonizes enzyme activity wikipedia.org |

Impact on Cellular and Subcellular Metal Distribution

This compound is a lipophilic, or fat-soluble, molecule. nih.gov This property allows it to readily cross cellular membranes and enter the intracellular space. nih.govnih.gov As a result, it can chelate metals that have already entered cells, a significant advantage over more hydrophilic chelators that are largely confined to the extracellular space. nih.gov However, this lipophilicity also means that the this compound-metal complex itself can be redistributed into sensitive tissues, including the brain. nih.govpharmacompass.com

Mechanisms of Metal Redistribution in Specific Organs

The ability of this compound to cross cell membranes can lead to the redistribution of certain metals within the body. nih.gov While it effectively removes metals from some tissues, it can paradoxically increase their concentration in others. wikipedia.org For instance, treatment with this compound can lead to an increased concentration of cadmium in the kidneys, making its use for cadmium toxicity contraindicated. wikipedia.orgdrugbank.com Similarly, it has been shown in animal studies to increase the brain deposition of arsenite and organic mercury compounds. drugbank.com

The dissociation of the this compound-metal complex can occur, particularly in the acidic environment of the renal tubules. nih.gov This can release the metal back into the system, potentially causing renal toxicity. nih.gov For this reason, maintaining an adequate and continuous plasma concentration of this compound is crucial to favor the formation of the stable complex and ensure its complete excretion. nih.gov

| Organ | Metal | Effect of this compound |

| Brain | Arsenite, Organic Mercury | May increase deposition nih.govdrugbank.com |

| Kidneys | Cadmium | Increases concentration, contraindicated wikipedia.orgdrugbank.com |

| Kidneys | Inorganic Mercury | Removes from kidneys wikipedia.org |

| Liver, Kidney, Small Intestine | Various Metals | Can concentrate this compound up to five times the level in the blood nih.govpharmacompass.com |

This compound's Role in Specific Biochemical Pathways Affected by Heavy Metals

Heavy metals exert their toxic effects primarily by binding with high affinity to functional groups of essential biological molecules, particularly the sulfhydryl (-SH) groups found in amino acids like cysteine. lookchem.comjcimcr.org This binding can inactivate critical enzymes and disrupt vital metabolic pathways. This compound, a dithiol compound, functions by competing for these metal ions. wikipedia.orgbionity.com Its two sulfhydryl groups form a stable five-membered ring complex with the heavy metal, which is a more stable configuration than the metal's bond to a single sulfhydryl group on an enzyme. nih.govnih.gov This action effectively removes the metal from its biological target, allowing for the potential reactivation of the inhibited enzyme and restoration of the metabolic pathway. evitachem.com The resulting this compound-metal complex is water-soluble and can be excreted from the body, primarily via the kidneys. evitachem.compatsnap.com

Reactivation of the Pyruvate Dehydrogenase (PDH) Complex from Arsenic Inhibition

One of the most well-documented examples of this compound's mechanism is its role in reversing arsenic-induced toxicity. Trivalent arsenic (arsenite) has a particularly high affinity for vicinal dithiol groups, such as those found in the lipoamide (B1675559) cofactor of the pyruvate dehydrogenase (PDH) complex. capes.gov.bracs.org The PDH complex is a critical enzymatic system that links the glycolytic pathway to the citric acid cycle (Krebs cycle) by catalyzing the conversion of pyruvate to acetyl-CoA. patsnap.commdpi.com

By binding to the sulfhydryl groups of lipoamide, arsenite inhibits the entire PDH complex, halting cellular respiration and leading to a catastrophic failure of cellular energy production. patsnap.comacs.org this compound directly counters this by presenting a more attractive binding target for the arsenic ion. It chelates the arsenic, forming a stable this compound-arsenic complex and freeing the lipoamide cofactor. nih.gov This allows the PDH complex to resume its normal function, restoring the crucial link between glycolysis and the citric acid cycle. capes.gov.brnih.gov Research has demonstrated that this compound and its analogues can effectively prevent and reverse the inhibition of the PDH complex by sodium arsenite both in vitro and in vivo. capes.gov.brnih.gov

Intervention in Lead-Disrupted Heme Synthesis

Lead is known to disrupt the heme synthesis pathway by inhibiting several key enzymes. A primary target is delta-aminolevulinate dehydratase (ALAD), also known as porphobilinogen (B132115) synthase. nih.govbesjournal.com ALAD is a sulfhydryl-containing enzyme that catalyzes the condensation of two molecules of aminolevulinic acid (ALA) to form porphobilinogen, a fundamental step in the biosynthesis of heme. nih.govufsm.br Heme is an essential component of hemoglobin, cytochromes, and other hemoproteins.

Lead inactivates ALAD by binding to its essential sulfhydryl groups. besjournal.comufsm.br This inhibition leads to an accumulation of the substrate ALA, which is itself neurotoxic, and a deficiency in heme production. ufsm.br this compound can intervene by chelating the lead ions, removing them from the active site of the ALAD enzyme. medscape.com This allows the enzyme to potentially regain its proper conformation and function, thereby restoring the heme synthesis pathway. nih.gov While newer chelating agents are often preferred for lead poisoning, this compound's ability to bind lead demonstrates this fundamental biochemical interaction. medscape.combvsalud.org

Countering Mercury's Inhibition of Sulfhydryl and Selenohydryl Enzymes

Mercury has an exceptionally high affinity for sulfhydryl (-SH) and selenohydryl (-SeH) groups, making it a potent inhibitor of a wide array of enzymes. patsnap.comspeciation.net This disrupts numerous cellular processes, including the antioxidant defense system. speciation.net Key enzymes like glutathione (B108866) peroxidase (a selenoenzyme) and thioredoxin reductase, which are vital for mitigating oxidative stress, are inactivated by mercury binding. speciation.net

This compound's two thiol groups effectively compete with the sulfhydryl and selenohydryl groups on these enzymes for mercury ions. patsnap.compatsnap.com By forming a stable chelate with mercury, this compound can prevent or reverse the inhibition of these antioxidant enzymes, helping to mitigate the downstream damage caused by unchecked oxidative stress. patsnap.comspeciation.net

Table 1: Impact of Heavy Metals on Key Enzymes and Reversal by this compound

| Heavy Metal | Target Enzyme/Cofactor | Biochemical Pathway | Mechanism of Inhibition | Role of this compound |

|---|---|---|---|---|

| Arsenic (Trivalent) | Lipoamide in Pyruvate Dehydrogenase (PDH) Complex | Cellular Respiration (Link between Glycolysis and Citric Acid Cycle) | Binds to vicinal sulfhydryl groups of lipoamide, inactivating the enzyme complex. patsnap.comacs.org | Competitively chelates arsenic, forming a stable complex and releasing lipoamide to reactivate the PDH complex. capes.gov.brnih.gov |

| Lead | δ-Aminolevulinate Dehydratase (ALAD) | Heme Synthesis | Binds to sulfhydryl groups of the enzyme, causing inactivation and accumulation of the substrate ALA. besjournal.comufsm.br | Chelates lead, removing it from the enzyme's active site and allowing for potential restoration of function. medscape.comnih.gov |

| Mercury | Various Sulfhydryl & Selenohydryl Enzymes (e.g., Glutathione Peroxidase) | Antioxidant Defense & other cellular processes | Binds with high affinity to -SH and -SeH groups, leading to widespread enzyme inhibition and oxidative stress. patsnap.comspeciation.net | Competes for and binds mercury ions, preventing or reversing enzyme inhibition. speciation.netpatsnap.com |

Pharmacological and Toxicological Research of Dimercaprol

Pharmacokinetics of Dimercaprol

Absorption Kinetics and Bioavailability Research

This compound is administered via deep intramuscular injection as it is not effectively absorbed when taken orally. patsnap.comdrugbank.com Following intramuscular administration, it is rapidly absorbed, with peak plasma concentrations occurring within 30 to 60 minutes. patsnap.comnih.govmims.com The drug is typically formulated as a 10% solution in peanut oil, which also contains 20% benzyl (B1604629) benzoate. mhmedical.com Due to its oily nature, the injection can be painful. drugbank.com

Tissue Distribution and Accumulation Patterns of this compound

As a lipophilic compound, this compound readily crosses into the intracellular space and is widely distributed to all tissues. nih.govmims.compharmacompass.com The highest concentrations of the drug are found in the liver, kidneys, brain, and small intestines. nih.govmims.compharmacompass.com This ability to penetrate tissues, including the brain, allows it to chelate heavy metals that have accumulated in these areas. nih.govmedlink.com

Biotransformation and Metabolite Research of this compound

This compound that does not form a complex with a metal undergoes rapid metabolism in the liver. nih.govmims.commims.com The primary metabolic pathway is glucuronidation, which converts this compound into inactive metabolites. nih.govdrugs.com This biotransformation facilitates its subsequent excretion from the body. drugs.com

Excretion Pathways and Clearance Mechanisms of this compound-Metal Complexes

This compound has a short biological half-life, and its elimination is largely complete within four hours of a single dose. mims.comtajlifesciences.com The this compound-metal complexes, as well as the inactive metabolites of this compound, are excreted from the body through both urine and feces via bile. mims.commims.comdrugs.compediatriconcall.com The kidneys are the primary route of elimination. nih.gov In individuals treated with this compound for arsenic exposure, peak urinary arsenic excretion occurs within 2 to 4 hours. mhmedical.com It is important to maintain an alkaline urine pH during therapy to prevent the dissociation of the this compound-metal complex, which can be unstable in an acidic environment. drugs.cominchem.org

Pharmacodynamics of this compound-Metal Interactions

The therapeutic effect of this compound is derived from its action as a chelating agent. patsnap.comwikipedia.org Heavy metals like arsenic, mercury, and gold exert their toxicity by binding to the sulfhydryl groups of essential metabolic enzymes, thereby inhibiting their function. mims.comwikipedia.org this compound possesses its own sulfhydryl groups that compete with the enzymes for the metal ions. mims.comwikipedia.org It forms a stable, five-membered ring complex with the heavy metal, which is less toxic and can be readily excreted. patsnap.comnih.gov This chelation prevents or reverses the enzyme inhibition caused by the metal. mims.commims.comtajlifesciences.com The effectiveness of this compound is greatest when administered soon after metal exposure, as it is more efficient at preventing enzyme inhibition than reactivating already inhibited enzymes. nih.gov

| Metal | Interaction with this compound |

| Arsenic | Forms a stable, excretable complex, reversing enzyme inhibition. pediatriconcall.comwikipedia.org |

| Gold | Forms a stable, excretable complex, reversing enzyme inhibition. mims.com |

| Mercury | Forms a stable, excretable complex, reversing enzyme inhibition. patsnap.commims.com |

| Lead | Used with calcium disodium (B8443419) edetate to prevent redistribution of lead to the brain. nih.gov |

| Cadmium | Increases cadmium excretion but also increases its concentration in the kidneys; use is avoided. drugbank.comwikipedia.org |

| Iron | Forms a toxic complex; concurrent use is contraindicated. pediatriconcall.com |

| Selenium | Enhances the toxicity of selenium; use is contraindicated. wikipedia.org |

| Uranium | Forms toxic complexes; concurrent use is contraindicated. mims.com |

Toxicological Mechanisms of this compound

While an effective antidote, this compound itself is not without toxicity and has a narrow therapeutic range. wikipedia.org One of its significant toxicological concerns is its potential to redistribute certain metals. For instance, while it increases the excretion of cadmium, it can also lead to an increased concentration of cadmium in the kidneys. drugbank.comwikipedia.org Similarly, it has been shown in animal studies to increase the deposition of arsenite and organic mercury compounds in the brain. drugbank.com this compound can also form toxic complexes with iron, selenium, and uranium, and its use is contraindicated in poisonings with these metals. mims.compediatriconcall.com In patients with Glucose-6-Phosphate Dehydrogenase (G6PD) deficiency, this compound may induce hemolysis. drugs.com The drug can also be nephrotoxic, and the this compound-metal complex can dissociate in acidic urine, potentially releasing the metal back into the renal tissue. nih.govdrugs.com

Intrinsic Toxicity Profile and Mechanisms

This compound, also known as British Anti-Lewisite (BAL), is a chelating agent with a significant intrinsic toxicity profile that necessitates a narrow therapeutic range. wikipedia.org Its toxicity is not merely a function of its interaction with heavy metals but is also inherent to the compound itself. wikipedia.orgresearchgate.net Research indicates that this compound's inherent toxicity can manifest in approximately half of the patients receiving it at certain therapeutic doses. The mechanisms behind its toxicity are not entirely understood but are thought to involve several processes. researchgate.net

One proposed mechanism is the potential for this compound to inactivate essential metal-containing enzymes within the body, disrupting normal physiological functions. researchgate.net Furthermore, the compound may increase capillary permeability, which can lead to a loss of protein from circulation and, in cases of high doses, vascular collapse. researchgate.nettandfonline.com Animal studies have demonstrated its potential to be nephrotoxic and to induce seizures. drugbank.com The lipophilic nature of this compound allows it to rapidly penetrate intracellular spaces, which can lead to the redistribution of certain metal complexes into sensitive tissues, a key aspect of its toxicological profile. researchgate.netdrugbank.com This redistribution can, in some cases, enhance the toxicity of the very metals it is meant to chelate. wikipedia.orgdrugbank.com For instance, this compound has been shown to increase the toxicity of selenium and tellurium and is therefore not used for poisoning with these elements. wikipedia.org

Organ-Specific Toxicological Research

Toxicological research has identified several key organ systems that are adversely affected by this compound.

Cardiovascular System: A notable and frequent adverse effect is a dose-related increase in both systolic and diastolic blood pressure, often accompanied by tachycardia. tandfonline.commhmedical.com This hypertensive episode typically begins 15 to 30 minutes after an intramuscular injection and usually resolves within two hours. tandfonline.commhmedical.com At repeated high doses, research indicates a risk of capillary damage, which can lead to protein loss from circulation and potentially vascular collapse. tandfonline.com

Nervous System: Animal studies have revealed that this compound can mobilize and redistribute lead into the brain, which may increase its neurotoxic effects. drugbank.com It has also been shown to increase brain deposition of arsenite and organic mercury compounds in animal experiments. drugbank.com Extremely high doses have been associated with the potential to produce comas or seizures. tandfonline.com

Hematological Effects: Research has identified a specific risk for individuals with glucose-6-phosphate dehydrogenase (G6PD) deficiency. In these patients, this compound may induce hemolysis, which can be severe. tandfonline.comvitasvpharma.net

Hepatic System: this compound is generally contraindicated in patients with hepatic insufficiency, with the exception of post-arsenical jaundice. sgpharma.com

| Organ System | Toxicological Finding | Source Citation |

|---|---|---|

| Cardiovascular | Dose-related hypertension and tachycardia. | tandfonline.commhmedical.com |

| Capillary damage and potential vascular collapse at high doses. | tandfonline.com | |

| Renal | Potentially nephrotoxic; chelate dissociates in acidic urine. | drugbank.comsgpharma.com |

| Increases renal concentration of cadmium. | wikipedia.orgdrugbank.com | |

| Nervous | Can redistribute lead and other metals into the brain, increasing neurotoxicity. | drugbank.com |

| Hematological | May induce hemolysis in patients with G6PD deficiency. | tandfonline.comvitasvpharma.net |

| Hepatic | Contraindicated in hepatic insufficiency (except post-arsenical jaundice). | sgpharma.com |

Mechanisms of this compound-Induced Adverse Physiological Responses

The adverse physiological responses induced by this compound are linked to its chemical properties and interactions within the body.

Hypertension and Tachycardia: The transient, dose-related spike in blood pressure is a common adverse reaction. tandfonline.comontosight.ai While the precise mechanism is not fully elucidated, it is a direct physiological response to the compound, appearing shortly after administration and subsiding as the drug is metabolized. tandfonline.commhmedical.com

Nephrotoxicity: The mechanism of kidney damage is linked to the chemical stability of the this compound-metal chelate. This complex is known to break down in an acidic medium. sgpharma.com Consequently, as the chelate is filtered through the kidneys, the acidic environment of the renal tubules can cause it to dissociate, releasing the toxic metal and potentially damaging renal cells. sgpharma.com Research suggests that alkalinization of the urine can help protect the kidneys by stabilizing the complex. sgpharma.com

Metal Redistribution: this compound is a lipophilic, or fat-soluble, compound. researchgate.net This property allows it to be readily absorbed and distributed into the intracellular space of tissues throughout the body, including the brain. researchgate.netmedlink.com This can lead to the mobilization of metals from sites of deposition and their subsequent redistribution into other sensitive tissues, such as the central nervous system. drugbank.commedlink.com This mechanism is responsible for the observed increase in brain deposition of lead and mercury in animal studies, which can exacerbate neurotoxicity. drugbank.com

Capillary Damage: The mechanism for capillary damage observed at high doses is believed to be an increase in capillary permeability. researchgate.nettandfonline.com This allows for the leakage of proteins from the bloodstream into the interstitial fluid, which can lead to edema and, in severe cases, vascular collapse. tandfonline.com

| Adverse Response | Underlying Mechanism | Source Citation |

|---|---|---|

| Nephrotoxicity | Dissociation of the this compound-metal complex in acidic urine, releasing the toxic metal. | sgpharma.com |

| Increased Neurotoxicity | As a lipophilic compound, it crosses into the CNS and can redistribute metals like lead and mercury to the brain. | researchgate.netdrugbank.commedlink.com |

| Vascular Collapse | High doses can increase capillary permeability, leading to protein loss from circulation. | researchgate.nettandfonline.com |

| Hemolysis | Occurs specifically in patients with glucose-6-phosphate dehydrogenase (G6PD) deficiency. | tandfonline.comvitasvpharma.net |

Research on Impurities and Their Toxicological Contribution

Research into the purity of this compound has revealed that variations in its toxicity can be linked to the presence of specific chemical impurities generated during its synthesis. researchgate.net Analytical methods such as thin-layer chromatography have been employed to separate and identify this compound from its byproducts and degradation products. nih.gov

The primary toxic impurity identified in some samples of this compound is 1,2,3-trimercaptopropane . researchgate.net This compound is a byproduct that can arise from the manufacturing process. nih.gov Studies comparing the acute systemic toxicity of pure this compound and 1,2,3-trimercaptopropane have been conducted. inchem.org In one study comparing various structurally related mercaptans, 1,2,3-trimercaptopropane was found to be the most toxic of the compounds studied. tandfonline.com Due to its known toxicity, regulatory standards have been established. The United States Pharmacopeia (USP) specifies that this compound must contain no more than 1.5% of this particular impurity, highlighting its toxicological significance. 1,2,3-trimercaptopropane is known to be toxic and can cause skin and eye irritation, necessitating caution and proper protective equipment during handling. ontosight.ai

Therapeutic Efficacy and Comparative Research in Metal Intoxications

Research on Dimercaprol Efficacy in Specific Heavy Metal Poisonings

This compound has historically been a primary treatment for acute arsenic poisoning. wikipedia.orgdrugs.com Its two sulfhydryl groups compete with arsenic for binding to essential enzymes in the body, thereby mitigating arsenic's toxic effects. nih.govwikipedia.org The resulting this compound-arsenic complex is then excreted in the urine. wikipedia.org

Research indicates that the effectiveness of this compound in arsenic poisoning is highest when administered early. drugs.com Studies have shown that this compound can increase the rate of arsenic excretion. pediatriconcall.com For instance, in one study, urinary arsenic excretion peaked within 2 to 4 hours after administration. mhmedical.com In a case involving the ingestion of a soluble arsenic salt, a patient showed significant clinical improvement after treatment with this compound. inchem.org However, it is important to note that there is a lack of controlled clinical trials, and there is no definitive evidence that this compound can reverse arsenic-induced neurological damage. inchem.org

| Arsenic Intoxication Study Highlights | Key Findings |

| Mechanism of Action | Competes with arsenic for binding to sulfhydryl-containing enzymes, forming a stable, excretable complex. nih.govwikipedia.org |

| Excretion | Increases the rate of arsenic excretion, with peak urinary excretion observed 2-4 hours post-administration. mhmedical.com |

| Clinical Efficacy | Most effective when administered soon after exposure. drugs.com Has shown clinical improvement in cases of acute poisoning. inchem.org |

| Limitations | Lack of controlled clinical trials and conclusive evidence on reversing neurological damage. inchem.org May have a tendency to concentrate arsenic in some organs. wikipedia.org |

This compound is indicated for the treatment of acute poisoning by inorganic mercury salts. fda.govdrugs.com Its efficacy is critically time-dependent, being most effective if administered within one to two hours of mercury ingestion. apollopharmacy.infda.gov The chelation of mercury by this compound facilitates its removal from the kidneys. wikipedia.org

Studies have demonstrated that this compound can increase the urinary excretion of mercury. wilsonsdisease.org.uk However, its value in treating the neurological effects of elemental mercury vapor is not well-established. mhmedical.com It is also not considered effective for chronic mercury poisoning or for toxicity caused by alkylmercury or phenylmercury (B1218190) compounds. wikipedia.orgapollopharmacy.in The development of newer, water-soluble analogues like succimer (B1681168) (DMSA) and dimercaptopropane sulfonate (DMPS) has led to a decline in the use of this compound for mercury poisoning, primarily due to their improved safety profiles. nih.govmhmedical.com

| Mercury Intoxication Study Highlights | Key Findings |

| Indication | Acute poisoning by inorganic mercury salts. fda.govdrugs.com |

| Time Sensitivity | Most effective when administered within 1-2 hours of ingestion. apollopharmacy.infda.gov |

| Mechanism | Chelates inorganic mercury, aiding its removal from the kidneys. wikipedia.org |

| Limitations | Not effective for chronic mercury poisoning or for alkylmercury/phenylmercury toxicity. wikipedia.orgapollopharmacy.in Value in treating neurologic effects of elemental mercury vapor is unknown. mhmedical.com |

This compound is also used to treat toxicity resulting from gold salts, which were historically used in the treatment of conditions like rheumatoid arthritis. drugs.comwilsonsdisease.org.uk It has been shown to be effective in managing gold-induced dermatitis and thrombocytopenia. drugs.compediatriconcall.com

| Gold Intoxication Study Highlights | Key Findings |

| Indication | Toxicity from gold salts, including gold-induced dermatitis and thrombocytopenia. drugs.compediatriconcall.com |

| Mechanism | Increases the urinary excretion of gold. mhmedical.com |

| Efficacy | Considered effective in treating complications of gold therapy. drugs.com |

| Controversy | Some sources question the conclusive evidence of its value in all cases of gold toxicity. inchem.org |

In the context of lead poisoning, this compound is primarily used in combination with another chelating agent, edetate calcium disodium (B8443419) (CaNa2EDTA). drugbank.comdrugs.com This combination therapy is recommended for severe cases, particularly those involving lead encephalopathy. drugs.comvumc.org

Research has shown that administering this compound prior to CaNa2EDTA can prevent the redistribution of lead to the central nervous system. vumc.orgmhmedical.com This sequential administration has been associated with an accelerated decline in blood lead levels and increased urinary lead excretion. mhmedical.com Animal studies have suggested that this compound might increase the brain deposition of lead, highlighting the importance of its use in conjunction with CaNa2EDTA in specific clinical scenarios. drugbank.com Monotherapy with this compound is not recommended for lead poisoning. mhmedical.com

| Lead Intoxication Study Highlights | Key Findings |

| Indication | Severe lead poisoning, especially with encephalopathy, in combination with CaNa2EDTA. drugs.comvumc.org |

| Combination Therapy | This compound is administered before CaNa2EDTA to prevent lead redistribution to the brain. vumc.orgmhmedical.com |

| Efficacy | The combination therapy accelerates the decline in blood lead levels and increases urinary excretion. mhmedical.com |

| Monotherapy | Not recommended for lead poisoning due to potential for increased lead deposition in the brain. drugbank.commhmedical.com |

Gold Intoxication Studies

Comparative Efficacy and Safety Research with Analogues and Alternative Chelating Agents

The development of this compound analogues and other chelating agents has been driven by the desire for less toxic and more convenient alternatives.

Succimer (DMSA): This water-soluble analogue of this compound has a broader therapeutic index and fewer adverse effects. nih.gov DMSA has largely replaced this compound for the treatment of lead poisoning in children and is also used for arsenic and mercury poisoning. nih.govmhmedical.com It is administered orally, which is a significant advantage over the painful intramuscular injections required for this compound. wikipedia.orgmedscape.com

Dimercaptopropane sulfonate (DMPS): Another water-soluble derivative of this compound, DMPS is used for arsenic and mercury poisoning, particularly outside the United States. nih.govmhmedical.com

Penicillamine: This oral chelating agent is considered a first-line therapy for Wilson's disease. nih.gov It has also been used for lead poisoning but is not an FDA-approved indication. medscape.com

Trientine: Used as a second-line agent for Wilson's disease, trientine is generally better tolerated than penicillamine. nih.gov

Edetate Calcium Disodium (CaNa2EDTA): This parenteral chelator is a cornerstone of therapy for severe lead poisoning, used in combination with this compound. medscape.com It primarily removes lead from the extracellular space. medscape.com

The following table provides a comparative overview of this compound and its alternatives.

| Chelating Agent | Primary Indications | Route of Administration | Key Advantages | Key Disadvantages |

| This compound | Arsenic, gold, mercury poisoning; severe lead poisoning (with CaNa2EDTA). drugbank.comdrugs.com | Intramuscular | Effective for intracellular metals. bris.ac.uk | Painful injection, narrow therapeutic range, potential for metal redistribution if used alone for lead. drugbank.comwikipedia.org |

| Succimer (DMSA) | Lead, arsenic, mercury poisoning. nih.govmhmedical.com | Oral | Better safety profile than this compound, oral administration. nih.govmedscape.com | May have unpredictable absorption in patients with high lead levels and GI issues. medscape.com |

| Penicillamine | Wilson's disease. nih.gov | Oral | Effective oral agent for copper chelation. nih.gov | Potential for significant side effects. nih.gov |

| Trientine | Wilson's disease (second-line). nih.gov | Oral | Fewer serious side effects than penicillamine. nih.gov | Less effective at chelating copper than penicillamine. nih.gov |

| CaNa2EDTA | Severe lead poisoning (with this compound). medscape.com | Intravenous/Intramuscular | Effective for extracellular lead. medscape.com | Can mobilize lead to the CNS if used alone in severe cases. medscape.com |

Dimercaptosuccinic Acid (DMSA) Comparative Research

Dimercaptosuccinic acid (DMSA), also known as succimer, is a water-soluble analog of this compound. annualreviews.orgtaylorandfrancis.com Research comparing DMSA and this compound has highlighted several key differences. DMSA is noted for having a higher therapeutic index and lower toxicity compared to this compound. nih.govnih.govcellmolbiol.org

Studies in rats with mercuric chloride-induced nephrotoxicity demonstrated that DMSA was more effective than this compound in increasing the urinary excretion of mercury and reducing its concentration in the kidneys. nih.gov While this compound showed some improvement in renal function, its protective effect was not dose-related, and it only reduced kidney mercury concentrations at the highest dose. nih.gov In contrast, DMSA's effectiveness was more pronounced and consistent. nih.gov

Animal studies have also shown that DMSA does not redistribute lead or arsenic to the central nervous system, a significant advantage over this compound. mhmedical.com In cases of lead poisoning, DMSA is considered an effective oral chelator and is often the preferred agent, especially in children. mhmedical.commedscape.com It has been shown to be as effective as other treatments in increasing the urinary excretion of lead. mhmedical.com

The hydrophilic nature of DMSA allows for oral administration, which is a distinct advantage over the painful intramuscular injections required for this compound. nih.gov However, this hydrophilicity also means that DMSA does not readily cross cell membranes, limiting its access to intracellular metals. nih.gov

Table 1: Comparative Features of this compound and DMSA

| Feature | This compound | Dimercaptosuccinic Acid (DMSA) |

|---|---|---|

| Solubility | Lipophilic (fat-soluble) | Hydrophilic (water-soluble) annualreviews.org |

| Administration | Intramuscular injection nih.gov | Oral nih.gov |

| Toxicity | Higher toxicity, low therapeutic index nih.gov | Lower toxicity, wider therapeutic index nih.govnih.gov |

| Metal Excretion | Less effective in promoting urinary mercury excretion nih.gov | More effective in promoting urinary mercury and lead excretion nih.govmhmedical.com |

| CNS Redistribution | Can redistribute arsenic to the brain nih.gov | Does not redistribute lead or arsenic to the CNS mhmedical.com |

| Cellular Access | Readily crosses into intracellular space nih.gov | Primarily extracellular distribution nih.gov |

Dimercaptopropanesulfonic Acid (DMPS) Comparative Research

2,3-Dimercapto-1-propanesulfonic acid (DMPS) is another water-soluble derivative of this compound. nih.gov Comparative studies have shown that DMPS, like DMSA, offers advantages over this compound, including lower toxicity and the ability to be administered orally or intravenously. researchgate.net

In research on arsenic poisoning, DMPS was found to be significantly more effective than this compound. One study demonstrated that DMPS is 28 times more effective than this compound for arsenic therapy in mice. annualreviews.org Both DMPS and DMSA are more effective than this compound in protecting against the lethal effects of sodium arsenite. nih.gov

While both DMPS and DMSA are considered superior to this compound for treating heavy metal poisoning, there are some differences between them. In cases of acute inorganic mercury poisoning, DMPS is often the recommended agent. mdpi.commedscape.com For lead and organic mercury poisoning, DMSA is considered more efficient. mdpi.com

DMPS has been shown to be effective in accelerating the excretion of mercury, bismuth, arsenic, and lead. biomedres.us Unlike this compound, DMPS does not redistribute lead or mercury to the brain in rats. biomedres.us

Table 2: Comparative Efficacy of this compound and DMPS in Arsenic Poisoning

| Chelating Agent | Relative Therapeutic Index | Key Findings |

|---|---|---|

| This compound | 1 nih.gov | Increases arsenic content in the brain of rabbits. nih.gov |

| DMPS | 14 nih.gov | Significantly more effective than this compound in protecting against arsenic lethality in mice. annualreviews.org Does not redistribute arsenic to the brain. researchgate.net |

Mechanistic Comparisons of Chelating Agents

The primary mechanism of action for this compound, DMSA, and DMPS involves their sulfhydryl (-SH) groups, which form stable complexes with heavy metals, facilitating their excretion from the body. taylorandfrancis.comnih.gov this compound, being lipophilic, can readily cross cell membranes and access intracellular metal deposits. nih.gov

In contrast, DMSA and DMPS are hydrophilic, which limits their ability to cross lipid membranes and primarily restricts their action to the extracellular space. nih.govresearchgate.net This is a key mechanistic difference that can influence their efficacy in different types of metal poisoning. For instance, in cases of severe intoxication with lipophilic organoarsenicals, the intracellular access of this compound might be advantageous. researchgate.net

The chelation complexes formed by these agents also differ. This compound forms a stable five-membered ring with heavy metals. nih.gov Studies have suggested that DMSA and DMPS may form simpler complexes rather than true chelates with mercury. researchgate.net The stability and solubility of these complexes are crucial for the effective removal of the metal from the body. The water-solubility of the DMSA and DMPS complexes contributes to their efficient renal excretion. annualreviews.org

Evaluation of Therapeutic Indices in Comparative Contexts

The therapeutic index, a measure of a drug's safety, is a critical factor in comparing these chelating agents. This compound has a notoriously low therapeutic index, meaning the margin between a therapeutic dose and a toxic dose is small. nih.gov

In stark contrast, DMSA and DMPS have much wider therapeutic indices. nih.govmhmedical.comcabidigitallibrary.org Studies in mice have shown the therapeutic index of DMSA to be approximately 42 times that of this compound in the context of arsenic poisoning. nih.gov Similarly, the therapeutic index of DMPS was found to be 14 times greater than that of this compound. nih.gov DMSA is generally considered the least toxic among the dithiol compounds. nih.gov The higher therapeutic indices of DMSA and DMPS are significant clinical advantages, allowing for safer administration. researchgate.net

Table 3: Relative Therapeutic Indices in Arsenic Poisoning

| Chelating Agent | Relative Therapeutic Index | Reference |

|---|---|---|

| This compound | 1 | nih.gov |

| DMPA | 4 | nih.gov |

| DMPS | 14 | nih.gov |

| DMSA | 42 | nih.gov |

Investigational and Emerging Therapeutic Roles of this compound

Beyond its established use in heavy metal chelation, research has explored other potential therapeutic applications for this compound.

Acrolein Scavenging Research

Acrolein is a highly toxic byproduct of lipid peroxidation associated with various pathological conditions, including spinal cord injury and neurodegenerative diseases. nih.govpurdue.edu Research has identified this compound as an effective acrolein scavenger. nih.govpurdue.edu

Studies have demonstrated that this compound, with its thiol functional groups, can bind to and trap acrolein. nih.govresearchgate.net Specifically, it can react with both the carbon-carbon double bond and the aldehyde group of the acrolein molecule. nih.govpurdue.edu In vitro experiments have shown that this compound can protect PC-12 cells from acrolein-induced cell death in a dose-dependent manner. nih.govselleck.co.jp Furthermore, in animal models of spinal cord injury, systemic administration of this compound significantly reduced acrolein levels in the spinal cord tissue. nih.govpurdue.edu These findings suggest that this compound could be a viable candidate for acrolein detoxification. nih.govpurdue.edu

Snakebite Envenomation Research

Snake venom often contains zinc-dependent metalloproteinases (SVMPs) that contribute to the toxic effects of envenomation, such as coagulopathy and hemorrhage. wikipedia.orgmedlink.com Research has investigated the potential of metal chelators like this compound to inhibit these enzymes.

In vitro studies have shown that this compound can potently antagonize the activity of Zn2+-dependent SVMPs. nih.gov In some preclinical models using mice, this compound provided complete protection against the lethal effects of certain viper venoms when co-incubated with the venom. nih.gov However, its efficacy has been inconsistent across different types of venom and in more clinically relevant models. For example, in a "challenge and treat" model, this compound showed no efficacy. nih.gov Additionally, in studies with Dispholidus typus (boomslang) venom, this compound failed to provide protection in murine models. medlink.combiorxiv.org While showing some promise, particularly in combination with other agents, further research is needed to determine the clinical utility of this compound in treating snakebites. nih.govmdpi.com

Other Novel Applications and Re-purposing Research

Beyond its traditional use in heavy metal chelation, research has explored novel applications for this compound, particularly in the treatment of snakebite envenoming.

Snake Venom Metalloproteinase Inhibition

Snake venom metalloproteinases (SVMPs) are zinc-dependent enzymes found in the venom of many viper species and are responsible for many of the toxic effects of envenoming, including coagulopathy. biorxiv.orgresearchgate.net this compound, as a metal chelator, has been investigated for its ability to inhibit the activity of these SVMPs by chelating the essential zinc ions. biorxiv.orgresearchgate.net

In vitro studies have demonstrated that this compound can inhibit the procoagulant effects of venoms from various snake species, such as those from the Echis genus (saw-scaled vipers). biorxiv.orgnih.gov However, its efficacy is often compared to its analogue, DMPS, and other metalloproteinase inhibitors like marimastat.

Research has shown that while this compound can neutralize the lethal effects of some snake venoms in preclinical models, its performance can be inconsistent, especially in models that more closely mimic real-world envenoming scenarios. nih.gov For instance, in a 'challenge and treat' model with Echis ocellatus venom, DMPS provided more prolonged protection against the lethal effects compared to this compound. nih.gov

The following table summarizes the in vitro inhibitory activity of this compound and related compounds against snake venom metalloproteinases.

| Compound | Target Venom | IC50 Value |

| This compound | Dispholidus typus | 77.7 µM nih.gov |

| DMPS | Dispholidus typus | 120 µM nih.gov |

| Marimastat | Dispholidus typus | 34.2 nM nih.gov |

| Prinomastat | Dispholidus typus | 75.6 nM nih.gov |

| This compound | Echis species (range) | 0.14-1.36 µM nih.gov |

| DMPS | Echis species (range) | 1.18-27.65 µM nih.gov |

| DMSA | Echis species (range) | 18.78-147 µM nih.gov |

Inhibition of Metallo-β-Lactamases